molecular formula C10H14BrNO3 B15315139 (s)-4-(1-Amino-2-hydroxyethyl)-2-bromo-6-ethoxyphenol

(s)-4-(1-Amino-2-hydroxyethyl)-2-bromo-6-ethoxyphenol

Cat. No.: B15315139
M. Wt: 276.13 g/mol
InChI Key: QHNIQZMZSROFJV-MRVPVSSYSA-N
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Description

4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, a bromine atom, and an ethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxyphenol to introduce the bromine atom at the 2-position. This is followed by the introduction of the amino and hydroxyl groups through a series of reactions involving intermediates such as epoxides or aziridines. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom could result in a variety of substituted phenol derivatives.

Scientific Research Applications

4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds with biological molecules, while the bromine atom could participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol: Similar structure but lacks the bromine and ethoxy groups.

    4-(1-Amino-2-hydroxyethyl)phenol hydrochloride: Similar structure but in the hydrochloride salt form.

Uniqueness

4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol is unique due to the presence of the bromine and ethoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H14BrNO3

Molecular Weight

276.13 g/mol

IUPAC Name

4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol

InChI

InChI=1S/C10H14BrNO3/c1-2-15-9-4-6(8(12)5-13)3-7(11)10(9)14/h3-4,8,13-14H,2,5,12H2,1H3/t8-/m1/s1

InChI Key

QHNIQZMZSROFJV-MRVPVSSYSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)[C@@H](CO)N)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(CO)N)Br)O

Origin of Product

United States

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